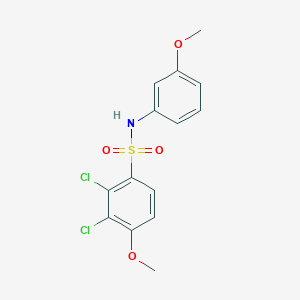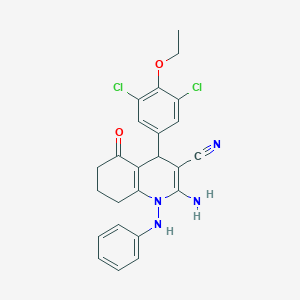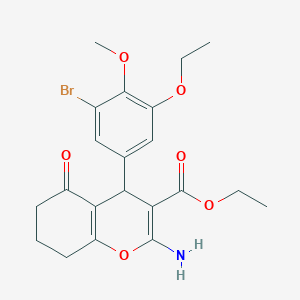
2,3-dichloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide, commonly known as DCMF, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential use as an anticancer agent. The compound was first synthesized in the early 2000s and has since been the subject of numerous studies investigating its mechanism of action and potential applications.
Mécanisme D'action
The exact mechanism of action of DCMF is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. Studies have shown that the compound inhibits the activity of several enzymes and proteins involved in cell signaling and DNA replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DCMF has been shown to have minimal toxicity in normal cells, with no significant effects on cell viability or proliferation. However, studies have shown that the compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, DCMF has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is a key factor in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCMF in lab experiments is its high potency and selectivity against cancer cells, making it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation is the relatively complex synthesis process required to obtain the compound, which may limit its availability for some researchers.
Orientations Futures
Future research on DCMF could focus on identifying the specific molecular targets of the compound and developing more efficient synthesis methods to improve its availability. Additionally, studies could investigate the potential use of DCMF in combination with other anticancer agents to improve its efficacy and reduce the risk of drug resistance. Finally, further preclinical and clinical studies will be needed to evaluate the safety and efficacy of DCMF as a potential cancer treatment.
Méthodes De Synthèse
DCMF can be synthesized through a multi-step process involving the reaction of 2,3-dichloro-4-nitroanisole with 3-methoxyaniline, followed by sulfonation and reduction. The final product is a white crystalline powder with a melting point of approximately 240°C.
Applications De Recherche Scientifique
DCMF has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Studies have shown that the compound induces cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This makes it a promising candidate for further development as a cancer treatment.
Propriétés
Formule moléculaire |
C14H13Cl2NO4S |
|---|---|
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
2,3-dichloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO4S/c1-20-10-5-3-4-9(8-10)17-22(18,19)12-7-6-11(21-2)13(15)14(12)16/h3-8,17H,1-2H3 |
Clé InChI |
ROZJOSFKQYCCBH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC)Cl)Cl |
SMILES canonique |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-amino-4-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296703.png)
![4-[4-(Allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B296704.png)
![4-[4-(Allyloxy)-3-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B296705.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide](/img/structure/B296710.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B296713.png)
![ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296714.png)
![ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296716.png)

![ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296718.png)
![ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296719.png)
![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296721.png)
![Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296722.png)
![Methyl 6-({2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B296725.png)